(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
Description
“(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone” is a sulfoximine derivative characterized by a unique sulfur-centered structure. The compound features a 5-bromo-2-methoxyphenyl group, an imino (NH) moiety, and a (4-methyloxan-4-yl)methyl substituent. Sulfoximines are sulfur(VI) compounds with a tetrahedral geometry, where the sulfur atom is bonded to two organic groups, an oxygen atom, and an imino nitrogen.
The presence of the bromine atom on the phenyl ring may enhance lipophilicity and serve as a handle for further functionalization (e.g., cross-coupling reactions). The 4-methyloxan-4-yl (tetrahydropyran derivative) substituent introduces steric bulk and could improve solubility compared to simpler alkyl chains.
Properties
Molecular Formula |
C14H20BrNO3S |
|---|---|
Molecular Weight |
362.28 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-[(4-methyloxan-4-yl)methyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H20BrNO3S/c1-14(5-7-19-8-6-14)10-20(16,17)13-9-11(15)3-4-12(13)18-2/h3-4,9,16H,5-8,10H2,1-2H3 |
InChI Key |
RNQXWKUYJVFDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)CS(=N)(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The brominated intermediate is then reacted with an imino group and a 4-methyloxan-4-ylmethyl group under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets. The bromine and imino groups are crucial for binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Storage | CAS/ID |
|---|---|---|---|---|---|
| (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone | Not reported | Not reported | 5-Bromo-2-methoxyphenyl, (4-methyloxan-4-yl)methyl | Room temp* | EN300-303669 |
| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | C₈H₁₁NO₂S | 185.24 | 4-Methoxyphenyl, Methyl | Room temp | 77970-95-7 |
| (4-Bromophenyl)iminomethyl-lambda6-sulfanone | C₉H₁₂BrNOS | 262.17 | 4-Bromophenyl, Ethyl | Not specified | 1883762-43-3 |
Key Observations:
Substituent Effects: The bromo substituent in the target compound and (4-Bromophenyl)iminomethyl-lambda6-sulfanone may increase electrophilicity and enable participation in Suzuki-Miyaura coupling reactions . The methoxy group in Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone contributes to electron-donating effects, which could influence reactivity in photochemical or catalytic applications .
Molecular Weight and Steric Effects: The ethyl-substituted analogue (262.17 g/mol) has a higher molecular weight than the methyl-substituted compound (185.24 g/mol), which may correlate with differences in crystallinity or melting points.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Bromine : Enhances electrophilic aromatic substitution reactivity and may improve target binding via halogen bonding (observed in bromophenyl derivatives ).
- Methoxy group : Increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility. Methoxy’s electron-donating effect stabilizes radical intermediates in oxidation reactions .
- 4-Methyloxan-4-yl : The oxane ring’s conformational rigidity may restrict rotational freedom, enhancing target specificity (e.g., enzyme active-site complementarity) .
Methodological validation : Synthesize analogs (e.g., replacing Br with Cl or methoxy with ethoxy) and compare bioactivity/pKₐ profiles .
Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfanone derivative?
Q. Methodological Answer :
- Crystal growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Ensure compound stability in solution (avoid light/heat) .
- Data collection : Perform high-resolution (≤1.0 Å) X-ray diffraction to resolve sulfanone’s λ⁶-sulfur geometry and imino bond angles. Anomalous scattering from bromine aids phasing .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereoelectronic effects (e.g., sulfanone’s tetrahedral distortion) .
Advanced: How to address contradictory data on substituent effects in sulfanone bioactivity studies?
Q. Resolution Strategies :
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., normalized IC₅₀ values). Account for variables like cell passage number or assay incubation time .
- Controlled analog synthesis : Prepare derivatives with single substituent changes (e.g., swapping methoxy for ethoxy) to isolate effects .
- Computational modeling : Use molecular dynamics (MD) to simulate substituent interactions with targets, identifying steric/electronic conflicts that explain discrepancies .
Advanced: What in silico methods predict interactions with therapeutic targets?
Q. Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the sulfanone into target protein structures (PDB IDs) to prioritize high-affinity binding poses. Adjust scoring functions for halogen bonds .
- MD simulations (GROMACS) : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and identify key residues (e.g., hydrogen bonds with imino groups) .
- Pharmacophore modeling (MOE) : Define essential features (e.g., sulfanone’s sulfur atom, bromine position) to screen virtual libraries for analogs with improved potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
